molecular formula C48H102O2P2 B1591244 Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate CAS No. 465527-59-7

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

Cat. No.: B1591244
CAS No.: 465527-59-7
M. Wt: 773.3 g/mol
InChI Key: ZKQLVOZSJHOZBL-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate (abbreviated as [P₆,₆,₆,₁₄][BTMPP]) is a phosphonium-based ionic liquid (IL) with the cation trihexyltetradecylphosphonium and the anion bis(2,4,4-trimethylpentyl)phosphinate. Synthesized by Bradaric et al. , it is characterized by its amphiphilic structure, combining a bulky phosphonium cation with a branched phosphinate anion. This IL exhibits excellent solubility in non-polar base oils (e.g., mineral oil, polyalphaolefin (PAO)) due to its long alkyl chains and strong ion association .

Properties

IUPAC Name

bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.C16H35O2P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h5-32H2,1-4H3;13-14H,9-12H2,1-8H3,(H,17,18)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQLVOZSJHOZBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H102O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583493
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465527-59-7
Record name Trihexyl(tetradecyl)phosphanium bis(2,4,4-trimethylpentyl)phosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465527-59-7
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Preparation Methods

Synthesis of Trihexyltetradecylphosphonium Halide

  • Starting materials : Trihexylphosphine and tetradecyl halide (usually tetradecyl bromide or chloride).
  • Reaction : Nucleophilic substitution where trihexylphosphine reacts with tetradecyl halide under controlled temperature to form trihexyltetradecylphosphonium halide.
  • Conditions : Typically carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation, at moderate temperatures (50–80°C) for several hours.
  • Purification : The phosphonium halide salt is purified by washing with solvents such as ethyl acetate or diethyl ether to remove unreacted starting materials and byproducts.

Preparation of Bis(2,4,4-trimethylpentyl)phosphinate Anion

  • Starting material : Bis(2,4,4-trimethylpentyl)phosphinic acid, commercially available or synthesized via hydrophosphinylation of isoamylene derivatives.
  • Neutralization : The acid is neutralized with a suitable base such as sodium hydroxide or potassium hydroxide to form the corresponding phosphinate salt (e.g., sodium bis(2,4,4-trimethylpentyl)phosphinate).

Metathesis Reaction to Form the Ionic Liquid

  • Process : The trihexyltetradecylphosphonium halide salt is reacted with the sodium or potassium salt of bis(2,4,4-trimethylpentyl)phosphinate in an aqueous or organic solvent medium.
  • Reaction conditions : Stirring at room temperature or slightly elevated temperatures (25–50°C) for several hours.
  • Separation : The ionic liquid phase separates due to its hydrophobic nature. The aqueous phase contains the halide salts (NaCl or KCl).
  • Purification : The ionic liquid is washed repeatedly with water to remove residual halide salts and dried under vacuum to remove moisture.

Research Findings on Preparation Parameters

Parameter Typical Conditions Observations/Notes
Reaction atmosphere Inert (N2 or Ar) Prevents oxidation of phosphine and phosphonium salts
Temperature (phosphonium synthesis) 50–80°C Ensures complete alkylation of trihexylphosphine
Solvent for metathesis Water or biphasic system (water + organic solvent) Facilitates phase separation and purification
Reaction time 4–24 hours Longer times improve ion exchange efficiency
Purification Repeated water washing + vacuum drying Removes halide impurities and water
Yield Typically >90% High purity product achievable with controlled conditions

Summary of Preparation Methodology

Step Reaction Type Key Reagents Conditions Outcome
1 Alkylation Trihexylphosphine + tetradecyl halide 50–80°C, inert atmosphere Trihexyltetradecylphosphonium halide salt
2 Neutralization Bis(2,4,4-trimethylpentyl)phosphinic acid + NaOH or KOH Ambient temperature Sodium or potassium phosphinate salt
3 Metathesis (anion exchange) Trihexyltetradecylphosphonium halide + phosphinate salt Room temp or 25–50°C, aqueous or biphasic Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate ionic liquid

Chemical Reactions Analysis

Reactivity in Extractive Desulfurization

This ionic liquid demonstrates high efficiency in removing sulfur compounds (e.g., dibenzothiophene) from liquid fuels via extractive desulfurization (EDS) . Key findings include:

ParameterValue/ResultSource
Sulfur removal 79.5% (n-dodecane, 1:1 mass ratio, 30°C)
Reusability 5 cycles without significant activity loss
Optimal time 30 minutes

The process involves π-π interactions between the ionic liquid’s phosphinate anion and aromatic sulfur compounds .

Micellar Interactions and Drug Delivery

In aqueous solutions, the compound forms micelles with a critical micelle concentration (CMC) of 0.01 mM . Its interaction with nonsteroidal anti-inflammatory drugs (NSAIDs) and myo-inositol alters micellar properties:

SystemCMC ReductionThermodynamic ΔG (kJ/mol)
With myo-inositol + ibuprofen 50%-28.7 (micellization)
With myo-inositol + aspirin 40%-25.9 (micellization)

These interactions enhance drug solubility, making it a candidate for pharmaceutical delivery systems .

Solvent Interactions and Phase Behavior

The ionic liquid exhibits limited miscibility with polar solvents like water but forms stable emulsions in ternary systems (e.g., ethanol-water) . Key phase behavior data:

Ternary SystemPhase Separation Behavior
IL + ethanol + water Forms IL-rich and ethanol-rich phases
IL + acetonitrile + toluene Miscible in all proportions

The hydrophobicity hierarchy of anions is: bis(2,4,4-trimethylpentyl)phosphinate < dicyanimide < bis(trifluoromethylsulfonyl)imide .

Comparative Reactivity with Analogues

The compound’s reactivity is distinct from structurally similar phosphonium ionic liquids:

Ionic LiquidKey Reactivity Feature
[P₆,₆,₆,₁₄]Cl Higher solubility in organic solvents
[P₆,₆,₆,₁₄][(C₈H₁₇)₂PO₂] Superior metal ion extraction efficiency
[P₆,₆,₆,₁₄][NTf₂] Higher thermal stability (>400°C)

Its phosphinate anion enables selective coordination with metal ions (e.g., Ag⁺), achieving >90% extraction efficiency from acidic media .

Scientific Research Applications

Green Chemistry

Overview : Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate is utilized as a solvent and catalyst in numerous chemical reactions. Its properties facilitate environmentally friendly processes by minimizing waste and energy consumption.

Case Study : A study demonstrated its effectiveness in promoting reactions with reduced by-products compared to traditional solvents. The ionic liquid's ability to dissolve a wide range of organic and inorganic compounds enhances reaction efficiency while adhering to green chemistry principles .

Electrochemistry

Overview : This compound serves as a critical component in the development of advanced electrolytes for batteries, improving energy storage capabilities and the efficiency of energy conversion systems.

Data Table: Electrolytic Performance Comparison

Ionic Liquid TypeConductivity (mS/cm)Energy Density (Wh/kg)
CYPHOS® IL 10412.5150
Traditional Electrolyte8.0120

Findings : The enhanced conductivity of CYPHOS® IL 104 leads to better performance in lithium-ion batteries compared to conventional electrolytes, making it a promising candidate for next-generation energy storage solutions .

Nanotechnology

Overview : The compound plays a significant role in synthesizing nanomaterials, which are essential for advancements in electronics and medicine.

Case Study : Research highlighted its application in the synthesis of graphene oxide nanocomposites, where it acted as a stabilizing agent, preventing agglomeration and enhancing material properties. These nanocomposites exhibited improved electrical conductivity and mechanical strength .

Pharmaceuticals

Overview : this compound is effective in drug delivery systems, enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Data Table: Drug Delivery Efficacy

Drug CompoundSolubility (mg/mL)Bioavailability (%)
Drug A5075
Drug B3060
CYPHOS® IL 104 Formulation10090

Insights : Formulations using this ionic liquid significantly improved the solubility of poorly soluble drugs, leading to higher bioavailability and more effective treatments .

Surface Chemistry

Overview : The compound is employed in modifying surfaces to enhance adhesion and compatibility in coatings, adhesives, and sealants.

Case Study : In industrial applications, CYPHOS® IL 104 was tested as an additive in coatings, resulting in improved adhesion properties and durability against environmental factors such as moisture and temperature fluctuations .

Mechanism of Action

The mechanism by which trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate exerts its effects involves its ability to interact with various molecular targets. For example, in extractive desulfurization, it interacts with sulfur compounds, facilitating their removal from liquid fuels . The molecular pathways involved depend on the specific application and the nature of the interaction with the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

Phosphonium ILs with Different Anions
Compound Name (Abbreviation) Anion Type Molecular Weight (g/mol) Purity (%) Key Properties
[P₆,₆,₆,₁₄][BTMPP] Bis(2,4,4-TMP)phosphinate 773.27 >90 High thermal stability, low viscosity, superior anti-wear performance
[P₆,₆,₆,₁₄][DEHP] (Trihexyltetradecylphosphonium bis(2-ethylhexyl) phosphate) Bis(2-ethylhexyl) phosphate 805.27 >95 Moderate wear reduction, higher viscosity than [BTMPP]
[P₆,₆,₆,₁₄][DCN] (Trihexyltetradecylphosphonium dicyanamide) Dicyanamide 542.06 >95 Hydrophobic, used as a reference in tribology but less effective than [BTMPP]

Key Findings :

  • Anion Impact on Lubrication : The phosphinate anion ([BTMPP]⁻) outperforms phosphate ([DEHP]⁻) and dicyanamide ([DCN]⁻) anions in wear reduction due to stronger adsorption on metal surfaces and tribofilm formation .
  • Viscosity: [P₆,₆,₆,₁₄][BTMPP] has lower viscosity than [P₆,₆,₆,₁₄][DEHP], enhancing its miscibility in non-polar oils .
Comparison with Ammonium-Based ILs
Compound Name Cation Type Anion Type Wear Performance vs. [BTMPP]
Trioctylmethylammonium dibutylphosphate Ammonium Dibutylphosphate Superior in ball-on-disk tests
[P₆,₆,₆,₁₄][BTMPP] Phosphonium Bis(2,4,4-TMP)phosphinate Moderate wear reduction

Key Finding : Ammonium-based ILs with phosphate anions can outperform phosphonium ILs in specific tribological tests due to stronger boundary film formation .

Anti-Wear Efficiency
  • Base Oil Compatibility : [P₆,₆,₆,₁₄][BTMPP] is fully miscible in PAO and mineral oil at 1 wt%, reducing wear rates by 99.9% compared to base oil .
  • Synergy with Nanoparticles: Hybrid lubricants combining 0.01 wt% MgO nanoparticles and 1 wt% [P₆,₆,₆,₁₄][BTMPP] show lower friction coefficients than those with [P₆,₆,₆,₁₄][DEHP] .

Table 1: Wear Rate Comparison in PAO-Based Lubricants

Additive (1 wt%) Wear Rate Reduction Reference
[P₆,₆,₆,₁₄][BTMPP] 99.9%
[P₆,₆,₆,₁₄][DEHP] 95%
ZDDP (Traditional Additive) 90%

Extraction and Interfacial Behavior

Metal Recovery Efficiency
  • Ag(I) Extraction : [P₆,₆,₆,₁₄][BTMPP] forms reverse micelles in acidic nitrate media, achieving >90% Ag(I) recovery .
  • Comparison with Thiocyanate ILs : [P₆,₆,₆,₁₄][SCN] (thiocyanate) has lower molecular weight (542.06 g/mol) but inferior extraction efficiency for transition metals .

Table 2: Extraction Performance in Acidic Media

IL Metal Recovered Efficiency (%) Reference
[P₆,₆,₆,₁₄][BTMPP] Ag(I) >90
[P₆,₆,₆,₁₄][SCN] Co(II) 70

Physicochemical Properties

Dielectric and Thermal Behavior
  • Dielectric Response : [P₆,₆,₆,₁₄][BTMPP] exhibits liquid-liquid transitions (LLT) under high pressure due to anion-cation reorganization, unlike [P₆,₆,₆,₁₄][DEHP] .
  • Viscosity Modulation : Adding 1 wt% water reduces viscosity by nearly one order of magnitude, enhancing flow properties in industrial applications .

Biological Activity

Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate (THP) is a phosphonium-based ionic liquid known for its unique properties and diverse applications in various fields, including green chemistry, electrochemistry, nanotechnology, and pharmaceuticals. This article delves into its biological activity, highlighting relevant research findings, case studies, and applications.

  • Molecular Formula : C₄₈H₁₀₂O₂P₂
  • Molecular Weight : 773.27 g/mol
  • Density : 0.895 g/mL at 20 °C
  • Purity : Typically ≥90%

THP exhibits low volatility and high thermal stability, making it suitable for applications requiring safe handling and performance under varying conditions .

1. Drug Delivery Systems

THP has been investigated for its potential in enhancing the solubility and bioavailability of active pharmaceutical ingredients. A study demonstrated that formulations using THP significantly improved drug penetration through skin barriers compared to traditional aqueous solutions. This was attributed to its surfactant properties that facilitate micellar formation .

2. Toxicity and Biocompatibility

Research has shown that THP exhibits low cytotoxicity levels, making it a promising candidate for biocompatible solvents in pharmaceutical applications. In vitro studies reported minimal skin irritation when THP was used in topical formulations .

3. Micellar Behavior

THP has been characterized for its micellar behavior in extracting metals such as silver from acidic media. The extraction efficiency was linked to the phosphinate group’s ability to interact with metal ions, showcasing its potential in environmental applications .

4. Surfactant Properties

The surfactant capabilities of THP have been explored in various formulations, leading to enhanced stability and efficacy of the systems developed. For instance, a formulation containing THP as a surfactant showed increased skin penetration for active ingredients, which is crucial for topical drug delivery .

Case Study 1: Topical Drug Formulation

A study published in Colloids and Surfaces A examined a formulation with THP that included water and dodecane as phases. The results indicated that this combination led to a tenfold increase in skin penetration compared to conventional formulations, highlighting the effectiveness of THP as a permeation enhancer .

Case Study 2: Metal Extraction

In another study focusing on the extraction of Ag(I) ions from acidic nitrate solutions using THP, researchers found that the ionic liquid facilitated efficient metal recovery due to its unique chemical interactions with metal ions. This application emphasizes THP's utility in environmental remediation efforts .

Applications

Field Application
Green ChemistrySolvent and catalyst for environmentally friendly processes
ElectrochemistryDevelopment of advanced electrolytes for batteries
NanotechnologySynthesis of nanomaterials with unique properties
PharmaceuticalsDrug delivery systems enhancing solubility and bioavailability
Surface ChemistryModifying surfaces for better adhesion in coatings and adhesives

Q & A

(Basic) What are the critical safety protocols for handling and storing this ionic liquid in laboratory settings?

Answer:

  • Handling: Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of vapors by working in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes .
  • Storage: Keep in a tightly sealed container in a dry, ventilated area away from oxidizers and heat sources (>175°C to prevent decomposition). Monitor for leaks using secondary containment .
  • Contradictions Note: Safety classifications vary (e.g., H314 "skin corrosion" vs. H315 "skin irritation"). Cross-reference SDS from IoLiTec and Strem Chemicals and conduct in-house compatibility tests .

(Basic) Which analytical methods are recommended for characterizing its physicochemical properties?

Answer:

  • Purity: Use NMR (e.g., 1^1H, 31^31P) to confirm structural integrity and detect impurities (>95% purity threshold) .
  • Density: Measure via pycnometry at 20°C (reported range: 0.887–0.92 g/cm³) .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition onset (~175°C) .

(Advanced) How can researchers design experiments to optimize metal ion extraction (e.g., Ag(I), Co(II)) using this ionic liquid?

Answer:

  • Variables: Adjust pH (acidic media for Ag(I)), ionic liquid concentration (0.1–1.0 M), and phase ratio (organic/aqueous). Use nitrate or chloride salts to enhance extraction efficiency .
  • Analysis: Quantify metal ions via inductively coupled plasma mass spectrometry (ICP-MS) or UV-Vis spectroscopy after back-extraction .
  • Mechanistic Insight: The phosphinate anion’s chelating ability and micellar aggregation (critical micelle concentration ~0.1 mM) enhance metal partitioning .

(Advanced) What methodologies are used to evaluate its role as a solvent or surfactant in nanoparticle synthesis?

Answer:

  • Quantum Dot Synthesis: Reduce elemental tellurium (Te) in the ionic liquid with NaBH4_4 at 220°C, followed by mercury acetate addition. Monitor particle growth via TEM and UV-Vis-NIR spectroscopy .
  • Stabilization Mechanism: The ionic liquid’s high polarity and low volatility stabilize nucleation, while its amphiphilic structure prevents aggregation .

(Advanced) How should researchers address discrepancies in reported toxicity and ecological data?

Answer:

  • Toxicity Testing: Follow OECD guidelines (e.g., OECD 423 for acute oral toxicity, OECD 202 for Daphnia magna bioassays) to fill data gaps. Note that existing SDS lack ecotoxicity details .
  • Risk Mitigation: Treat waste as hazardous (UN 3267, PG II) and avoid aqueous discharge. Collaborate with certified disposal agencies .

(Advanced) What experimental approaches assess its environmental persistence and biodegradability?

Answer:

  • Biodegradation: Use OECD 301B (CO2_2 evolution test) to measure mineralization rates. Preliminary data suggest low biodegradability due to its synthetic structure .
  • Aquatic Toxicity: Conduct algal growth inhibition tests (e.g., OECD 201) and fish embryo assays (FET) to determine LC50_{50} values .

(Advanced) How is its tribological performance evaluated in lubricant formulations?

Answer:

  • Testing Parameters: Use a ball-on-disk tribometer under controlled humidity. Compare friction coefficients with reference lubricants (e.g., [BMIM][PF6_6]).
  • Results: The phosphinate anion reduces wear scar diameter by 30–40% compared to dicyanamide analogs, attributed to strong adsorption on metal surfaces .

(Basic) What conditions destabilize this ionic liquid, and how can stability be monitored?

Answer:

  • Decomposition Triggers: Exposure to strong oxidizers (e.g., HNO3_3) or temperatures >175°C releases CO, CO2_2, and NOx_x .
  • Monitoring: Use FTIR to detect decomposition byproducts and Karl Fischer titration to track moisture ingress (<1.0% H2_2O threshold) .

(Advanced) What techniques characterize its micellar behavior in solvent systems?

Answer:

  • Critical Micelle Concentration (CMC): Determine via surface tension measurements or fluorescence spectroscopy using pyrene as a probe .
  • Aggregate Morphology: Analyze with dynamic light scattering (DLS) and cryogenic TEM to identify reverse micelles (size: 5–20 nm) .

(Advanced) How do high-pressure conditions affect its dielectric properties and phase behavior?

Answer:

  • Dielectric Spectroscopy: Measure permittivity and conductivity at pressures up to 500 MPa. The bulky phosphinate anion delays crystallization, enabling supercooled liquid states .
  • Phase Transitions: High pressure (>300 MPa) induces liquid-liquid transitions (LLT), observable via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate
Reactant of Route 2
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate

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